2-amino-3-(1H-indol-7-yl)propanoic Acid
Overview
Description
2-amino-3-(1H-indol-7-yl)propanoic Acid: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is structurally related to tryptophan, an essential amino acid, and is characterized by an indole ring attached to a propanoic acid moiety.
Mechanism of Action
Target of Action
The primary target of 2-amino-3-(1H-indol-7-yl)propanoic Acid, also known as L-Tryptophan, is the Tryptophan–tRNA ligase . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA molecule .
Mode of Action
The compound interacts with its target by binding to the active site of the Tryptophan–tRNA ligase. This binding enables the enzyme to catalyze the attachment of tryptophan to its corresponding tRNA, a critical step in protein synthesis .
Biochemical Pathways
The compound is involved in the protein synthesis pathway . By facilitating the attachment of tryptophan to its corresponding tRNA, it enables the incorporation of tryptophan into growing peptide chains during translation .
Result of Action
The action of this compound results in the incorporation of tryptophan into proteins. This can have various effects at the molecular and cellular level, depending on the specific proteins that are synthesized .
Biochemical Analysis
Biochemical Properties
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-amino-3-(1H-indol-7-yl)propanoic Acid could interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . This suggests that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indoles are found in the essential amino acid tryptophan , suggesting that this compound could be involved in tryptophan metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(1H-indol-7-yl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-amino-3-(1H-indol-7-yl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in various biological processes, including neurotransmission and enzyme inhibition.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic Acid: A plant hormone with an indole ring structure.
Uniqueness: 2-amino-3-(1H-indol-7-yl)propanoic Acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-amino-3-(1H-indol-7-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-3-1-2-7-4-5-13-10(7)8/h1-5,9,13H,6,12H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDAIODTDQJFBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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